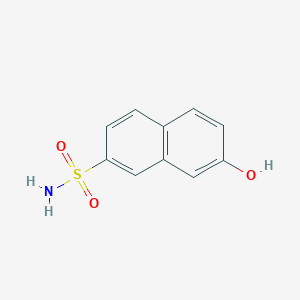

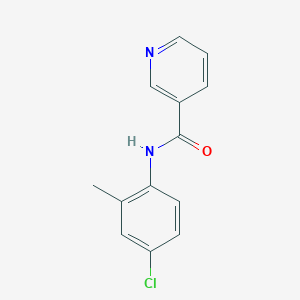

7-hydroxy-2-naphthalenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of naphthalenesulfonamide derivatives, such as 7-hydroxy-2-naphthalenesulfonamide, involves complex organic reactions. These derivatives are synthesized for their potential in regulating Ca2+-dependent protein activities and for studying their effects on smooth muscle myosin light chain phosphorylation. The chemical structure at the end of the hydrocarbon chain of each compound significantly influences their biological activity, highlighting the importance of precise synthesis methods in their development (Ito et al., 1986).

Molecular Structure Analysis

The molecular structure of this compound and related compounds plays a crucial role in their biological activity. For instance, their ability to activate or inhibit specific protein kinases is determined by the presence of specific functional groups and the overall hydrophobic or hydrophilic nature of the molecule. The spatial arrangement and electronic distribution within these molecules influence their interaction with biological targets, such as calmodulin and protein kinases (Schatzman et al., 1983).

Chemical Reactions and Properties

This compound undergoes various chemical reactions that modify its properties and potential applications. Its sulfonamide group plays a pivotal role in its reactivity, allowing for further functionalization or interaction with other chemical species. This reactivity is essential for its biological effects, such as the modulation of enzyme activity and the regulation of cell signaling pathways (Rossinelli et al., 2007).

Physical Properties Analysis

The physical properties of this compound, including solubility, melting point, and stability, are crucial for its practical applications. These properties influence its behavior in biological systems and its potential use in research and therapeutic applications. The solubility in various solvents, for example, determines its availability and interaction with biological targets (Wang & Hwang, 1996).

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, basicity, and reactivity with other chemical groups, are fundamental to understanding its mechanism of action. These properties are influenced by the naphthalene core and the substituents attached to it, dictating its interaction with biological molecules and its role in cellular processes (Lee et al., 2005).

Eigenschaften

IUPAC Name |

7-hydroxynaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c11-15(13,14)10-4-2-7-1-3-9(12)5-8(7)6-10/h1-6,12H,(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPVGIIMYGUYNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(acetylamino)phenyl]-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5621695.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5621701.png)

![7-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5621708.png)

![5-isobutyl-1'-[(3-methyl-1H-pyrazol-1-yl)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5621721.png)

![1-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5621727.png)

![3-{[methyl(pyrazin-2-ylmethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5621749.png)

![2-(4-methylbenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5621768.png)

![1-[(5-bromo-2-thienyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5621782.png)

![4-(1H-pyrazol-3-yl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]benzamide](/img/structure/B5621787.png)

![3-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5621801.png)